Cas no 912906-48-0 (2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one)

2-({5-[3-(Azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to an azepane-sulfonylphenyl moiety and a chlorophenyl ketone group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonyl and oxadiazole functionalities. The compound’s sulfanyl ketone bridge enhances reactivity, enabling further derivatization for targeted applications. Its well-defined heterocyclic architecture may contribute to stability and bioavailability, making it a candidate for drug discovery research. Analytical characterization confirms high purity, ensuring reproducibility in synthetic and pharmacological studies. Suitable for investigational use in biochemical assays and structure-activity relationship (SAR) explorations.
2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one structure
912906-48-0 structure
Product name:2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
CAS No:912906-48-0
MF:C22H22ClN3O4S2
MW:492.010781764984
CID:5426932
PubChem ID:16644099

2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 912906-48-0
    • STK808188
    • 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
    • 2-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
    • VU0609518-1
    • 2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
    • 2-({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethanone
    • F3301-0085
    • AKOS002318089
    • 2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
    • Inchi: 1S/C22H22ClN3O4S2/c23-18-10-8-16(9-11-18)20(27)15-31-22-25-24-21(30-22)17-6-5-7-19(14-17)32(28,29)26-12-3-1-2-4-13-26/h5-11,14H,1-4,12-13,15H2
    • InChI Key: LXRZHPZWJVNJBD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CSC1=NN=C(C2=CC=CC(=C2)S(N2CCCCCC2)(=O)=O)O1)=O

Computed Properties

  • Exact Mass: 491.0740262g/mol
  • Monoisotopic Mass: 491.0740262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 127Ų

2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3301-0085-2μmol
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3301-0085-40mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3301-0085-30mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3301-0085-10μmol
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3301-0085-2mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3301-0085-4mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3301-0085-10mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3301-0085-5μmol
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3301-0085-50mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3301-0085-3mg
2-({5-[3-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
912906-48-0 90%+
3mg
$63.0 2023-04-26

Additional information on 2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one

Introduction to 2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one (CAS No. 912906-48-0) and Its Emerging Applications in Chemical Biology

The compound 2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one, identified by the CAS number 912906-48-0, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric units—including a 5-3-(azepane-1-sulfonyl)phenyl moiety and a 1,3,4-oxadiazol scaffold—suggests a rich chemical space for modulating biological targets.

Recent advancements in chemical biology have highlighted the importance of multivalent interactions in drug design. The sulfanyl group in this compound not only enhances solubility but also facilitates binding to biological receptors through hydrogen bonding or hydrophobic interactions. The 4-chlorophenyl substituent further contributes to its pharmacological profile by influencing electronic distribution and metabolic stability. These structural features make it an attractive candidate for developing novel therapeutics targeting neurological and inflammatory disorders.

One of the most compelling aspects of this compound is its potential as a scaffold for kinase inhibition. The 1,3,4-oxadiazol ring is a well-known pharmacophore in kinase inhibitors due to its ability to engage with ATP pockets in enzymes. When combined with the azepane-sulfonylphenyl moiety, the molecule gains additional rigidity and lipophilicity, which can improve binding affinity. Studies have shown that derivatives of this class exhibit promising activity against kinases involved in cancer progression, such as EGFR and JAK2. The sulfanyl linkage also allows for further derivatization, enabling fine-tuning of bioactivity through structure-based drug design approaches.

In the realm of medicinal chemistry, the development of prodrugs has been a cornerstone strategy for enhancing drug delivery and bioavailability. The structural complexity of 2-({5-3-(azepane-1-sulfonyl)phenyl-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one makes it an ideal candidate for prodrug formulations. By leveraging enzymatic or chemical hydrolysis, the active pharmacophore can be released at the target site, minimizing systemic toxicity and improving therapeutic efficacy. Recent research has demonstrated that such prodrug strategies can significantly enhance the penetration of small molecules across biological barriers, such as the blood-brain barrier.

The synthesis of this compound involves multi-step organic transformations that highlight the synergy between heterocyclic chemistry and synthetic methodologies. Key steps include sulfonylation reactions to introduce the azepane-sulfonylphenyl group, followed by nucleophilic substitution to form the 1,3,4-oxadiazol core. The introduction of the 4-chlorophenyl moiety typically proceeds via Friedel-Crafts acylation or cross-coupling reactions. Advanced computational techniques have been employed to optimize reaction conditions and predict regioselectivity, ensuring high yields and purity. These synthetic advances underscore the growing importance of computational chemistry in accelerating drug discovery pipelines.

Beyond its applications in oncology, this compound has shown promise in addressing neurodegenerative diseases. The sulfanyl group’s ability to modulate redox signaling pathways has been exploited in models of Alzheimer’s disease and Parkinson’s disease. Preclinical studies indicate that derivatives of this scaffold can inhibit amyloid-beta aggregation—a hallmark pathological feature of Alzheimer’s—while exhibiting low toxicity profiles. Furthermore, the lipophilic nature of the 4-chlorophenyl substituent enhances blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) therapies.

The role of molecular probes in understanding biological processes cannot be overstated. The unique structural features of 2-({5-3-(azepane-1-sulfonyl)phenyl}-1,3,4 oxadiazol - 2 - ylsulfanyl)- 1 - ( 4 - chlorophenyl ) ethan - 1 - one ( CAS No . 912906 - 48 - 0 ) have made it an excellent tool for developing fluorescent probes that monitor enzyme activity or protein-protein interactions in real time. For instance , modifications to the sulfanyl group can alter fluorescence properties , enabling researchers to track biological events with high sensitivity . Such probes are invaluable for elucidating complex signaling networks and identifying novel therapeutic targets.

The integration of machine learning into drug discovery has revolutionized how compounds are designed and prioritized. By analyzing vast datasets containing known bioactivities , algorithms can predict new molecular entities with desired properties . In the case of this compound , machine learning models have identified optimal analogs based on structural fragments like the 5 - 3 - ( azepane - 1 - sulfonyl ) phenyl moiety , guiding synthetic efforts toward biologically relevant candidates . This data-driven approach not only accelerates lead optimization but also reduces experimental costs associated with traditional trial-and-error methods.

Future directions for research on this compound include exploring its role in modulating immune responses . The sulfonamide motif is known to interact with immune receptors , suggesting potential applications in immunotherapy or anti-inflammatory treatments . Preclinical studies are underway to evaluate its efficacy against cytokine release syndromes or autoimmune disorders . Additionally , green chemistry principles are being applied to refine synthetic routes , minimizing waste generation while maintaining high yields . Such sustainable practices align with broader industry efforts to promote environmentally responsible pharmaceutical development.

In conclusion , 2-{(5--{3--(azepane--{1--sulfonyl)--phenyl}--{1},{3},{4}--oxadiazol--{2--ylylsulfanyl)}--{1}--(4--chlorophenyl)}ethan--{1}--one (CAS No . 912906 -- 48 -- 0) stands as a testament to how intricate molecular architectures can yield compounds with significant therapeutic potential . Its multifaceted applications span from kinase inhibition to neuroprotection , while innovative synthetic strategies continue to expand its chemical space . As research progresses , this molecule will likely play an increasingly important role in addressing some of today’s most pressing medical challenges .

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